Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Catalog No.
S14019194
CAS No.
M.F
C14H21IO3
M. Wt
364.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2....

Product Name

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

IUPAC Name

ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Molecular Formula

C14H21IO3

Molecular Weight

364.22 g/mol

InChI

InChI=1S/C14H21IO3/c1-2-17-12(16)14-7-13(8-14,9-15)18-11(14)10-5-3-4-6-10/h10-11H,2-9H2,1H3

InChI Key

JUNGNBHOEKQJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCCC3)CI

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its bicyclic structure that incorporates both cyclopentyl and oxabicyclo moieties. This compound features an ethyl ester and an iodomethyl group, contributing to its potential reactivity and utility in various chemical applications. The molecular formula of this compound is C12H15IO3C_{12}H_{15}IO_3, and it has a molecular weight of approximately 324.15 g/mol. The structure includes a bicyclic framework consisting of two fused rings, which is significant in medicinal chemistry for its ability to mimic natural compounds or serve as a scaffold for drug development.

Due to the presence of the iodomethyl group, which can participate in nucleophilic substitution reactions. For example, the iodomethyl group can be replaced by various nucleophiles, leading to the formation of new compounds. Additionally, the ester functionality allows for hydrolysis reactions, yielding the corresponding acid and alcohol upon treatment with water or aqueous bases.

Synthesis of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multi-step synthetic pathways, beginning with cyclization reactions that form the bicyclic structure. One common method includes iodocyclization reactions, which introduce the iodomethyl group while forming the oxabicyclo framework . Subsequent steps may involve esterification to introduce the ethyl carboxylate moiety.

This compound has potential applications in medicinal chemistry as a scaffold for drug development due to its unique structural features that may confer biological activity. Additionally, it may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals .

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate shares structural similarities with several other bicyclic compounds, particularly those within the oxabicyclo family:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-oxabicyclo[2.1.1]hexane-4-carboxylateContains a similar bicyclic structure but lacks cyclopentyl substitutionMore common in medicinal chemistry
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylateFeatures a bicyclic structure with different functional groupsKnown for its biological activity as an antitumor agent
Ethyl 2-amino-3-(trimethylsilyl)propanoateSimilar ester functionality but different bicyclic coreUtilized in various organic syntheses

The uniqueness of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate lies in its specific combination of functional groups and structural features that may impart distinct chemical reactivity and biological properties compared to its analogs.

Conformational Rigidity and Bioisosteric Replacement

The 2-oxabicyclo[2.1.1]hexane framework in ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exhibits three-dimensional rigidity that mimics the spatial electronics of ortho-substituted benzene rings while introducing enhanced stereochemical control. This scaffold reduces planarity-related toxicity risks in drug candidates while maintaining comparable molecular volume (Table 1). The oxygen bridge introduces polarity gradients that improve aqueous solubility compared to purely hydrocarbon bicyclic systems.

Table 1. Bioisosteric Properties of 2-Oxabicyclo[2.1.1]Hexane vs. Benzene

Property2-Oxabicyclo[2.1.1]HexaneBenzene
Molecular Volume (ų)98.2101.5
Dipole Moment (Debye)2.10
LogP1.82.1
Metabolic Oxidation Sites26

Synthetic Accessibility and Functionalization

Iodocyclization protocols enable efficient construction of the bicyclic core from linear precursors. The reaction of γ,δ-unsaturated alcohols with iodine under basic conditions forms the strained oxabicyclic system while introducing the iodomethyl handle. This methodology allows incorporation of diverse substituents at three key positions:

  • Cyclopentyl group at C3: Introduced via alkylation of precursor enolates
  • Iodomethyl moiety at C1: Generated in situ during cyclization
  • Ethyl ester at C4: Installed through esterification of carboxylic acid intermediates

The scaffold's exit vectors enable parallel synthesis of derivatives through:

  • Nucleophilic substitution of the iodomethyl group
  • Ester hydrolysis/transesterification
  • Cyclopentyl ring functionalization via C-H activation

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

364.05354 g/mol

Monoisotopic Mass

364.05354 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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